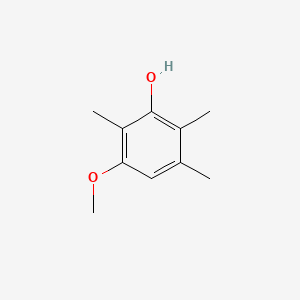

3-Methoxy-2,5,6-trimethylphenol

Description

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-methoxy-2,5,6-trimethylphenol |

InChI |

InChI=1S/C10H14O2/c1-6-5-9(12-4)8(3)10(11)7(6)2/h5,11H,1-4H3 |

InChI Key |

DOXDWWQQKFPFOZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1C)O)C)OC |

Canonical SMILES |

CC1=CC(=C(C(=C1C)O)C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methoxy-2,3,6-trimethylphenol (CAS 53651-61-9)

- Molecular Formula: C₁₀H₁₄O₂ (same as 3-Methoxy-2,5,6-trimethylphenol).

- Structural Differences : Methoxy group at the 4-position and methyl groups at 2, 3, and 6 positions.

- Physical Properties :

- Applications : Used in organic synthesis, though specific industrial applications are less documented compared to its 3-methoxy counterpart.

- Catalytic Behavior: In ethanolysis reactions catalyzed by Fe₂O₃, 4-methoxy-2,3,6-trimethylphenol constituted 0.31% of products, highlighting its formation dependency on catalyst type .

2,3,6-Trimethylphenol

- Molecular Formula : C₉H₁₂O.

- Structural Differences : Lacks a methoxy group but has methyl groups at 2, 3, and 6 positions.

- Applications :

- Market Value: The global market for 2,3,6-trimethylphenol was valued at US$ 207 million in 2021, projected to reach US$ 306.7 million by 2032 due to demand in pharmaceuticals and cosmetics .

- Synthesis: Copper-catalyzed oxidation of 2,3,6-trimethylphenol yields 2,3,5-trimethylbenzoquinone, a vitamin E precursor .

3-(tert-Butyl)-4-methoxyphenol

- Molecular Formula : C₁₁H₁₆O₂.

- Structural Differences : A bulky tert-butyl group at the 3-position and methoxy at 4-position.

- Catalytic Yield: Constituted 0.42% of products in Fe₂O₃-catalyzed ethanolysis, suggesting lower reactivity compared to this compound .

3-Methoxy-2,4,6-trimethylphenol

- Structural Differences : Methyl groups at 2, 4, and 6 positions.

- Formation : Observed as a secondary lignin pyrolysis product , increasing in concentration during later pyrolysis stages .

Comparative Analysis Table

Key Research Findings

Catalytic Effects in Pyrolysis: this compound is suppressed by CaO/K₃PO₄ mixtures, which promote alternative products like isoeugenol and furfural . In contrast, Fe₂O₃ catalysts favor the formation of 4-methoxy-2,3,6-trimethylphenol and tert-butyl derivatives .

Antioxidant Activity: this compound contributes to the antioxidant properties of Fagara zanthoxyloides extracts, likely due to electron-donating methyl and methoxy groups stabilizing free radicals .

Economic and Industrial Relevance: While this compound lacks direct market data, its isomer 2,3,6-trimethylphenol dominates in vitamin E and cosmetics industries, underscoring the impact of substituent positioning on commercial utility .

Preparation Methods

Catalyst Composition and Reactor Configuration

A critical factor in vapor phase methylation is the catalyst formulation. For instance, a catalyst comprising iron oxide, indium oxide, chromium oxide, manganese oxide, germanium oxide, and potassium oxide (molar ratio: Fe₂O₃:In₂O₃:Cr₂O₃:MnO₂:GeO₂:K₂O = 100:8.8:0.5:0.56:2.1:1:0.3) has demonstrated high efficiency in converting 2,5-dimethylphenol to 2,3,6-trimethylphenol at 400–450°C with a methanol-to-phenol molar ratio of 3:1. Under these conditions, the catalyst achieved 97.61% selectivity toward 2,3,6-trimethylphenol after 1,500 minutes of continuous operation, with near-quantitative conversion of the starting material.

Adapting this approach for 3-methoxy-2,5,6-trimethylphenol synthesis would require substituting 2,5-dimethylphenol with a methoxy-containing precursor, such as 3-methoxy-2,5-dimethylphenol, followed by methylation at the 6-position. However, the presence of the methoxy group may alter reactivity patterns, necessitating adjustments to catalyst composition or reaction temperature.

Magnesium Oxide-Based Catalysts for Selective Methylation

A separate patent describes a magnesium oxide catalyst promoted with amorphous titanium and sulfate ions for vapor phase methylation of meta-substituted phenolics. This system operates at 420–480°C with a liquid hourly space velocity (LHSV) of 0.5–2.0 h⁻¹, achieving over 80% selectivity for 2,3,6-trimethylphenol from 2,5-xylenol. The catalyst’s longevity and resistance to capping make it suitable for continuous processes.

For this compound synthesis, this catalyst could theoretically mediate the methylation of 3-methoxy-2,5-dimethylphenol. However, the electron-donating methoxy group may deactivate the ring toward electrophilic substitution, requiring higher temperatures or alternative promoters to maintain reaction rates.

Condensation-Based Ring Formation

Condensation strategies construct the phenolic ring system from smaller precursors, allowing precise placement of substituents prior to aromatization.

Diethyl Ketone and 1-Amino-Vinylmethylketon Condensation

A German patent (DE4414877A1) discloses a single-step synthesis of 2,3,6-trimethylphenol via condensation of diethyl ketone with 1-amino-vinylmethylketon at 70–150°C. The reaction proceeds through a cyclohexenone intermediate, which spontaneously dehydrates to the aromatic product. While this method directly yields 2,3,6-trimethylphenol, introducing a methoxy group would require post-synthetic modification or incorporation of a methoxy-bearing building block during the condensation step.

Crotonaldehyde-Mediated Cyclization

Earlier methods described in DE1793037 utilize crotonaldehyde as a C₄ component in condensations with diethyl ketone. Although these protocols generate trimethylcyclohexenone intermediates requiring subsequent dehydrogenation, they offer a pathway to install methyl groups at specific positions. Adapting this approach for this compound could involve substituting crotonaldehyde with a methoxy-functionalized aldehyde, though such precursors may present synthetic challenges.

Methoxylation of Preformed Trimethylphenols

Introducing the methoxy group via nucleophilic aromatic substitution or copper-mediated coupling represents a viable late-stage functionalization strategy.

Direct Methoxylation Using Methanol

Bench studies suggest that 2,3,6-trimethylphenol undergoes methoxylation at the para position relative to existing methyl groups when treated with methanol under acidic conditions. Applying this to 2,5,6-trimethylphenol could theoretically yield this compound, though steric hindrance from adjacent methyl groups may reduce reaction efficiency.

Ullmann-Type Coupling Reactions

The Beilstein journal supplement describes a synthesis route for 4-methoxy-2,3,6-trimethylphenyl derivatives using copper-mediated coupling between phenolic ethers and propargyl alcohols. While this method constructs complex ether linkages, analogous strategies could install methoxy groups via Ullmann coupling between trimethylphenolic halides and methanol derivatives.

Protective Group Strategies

Multi-step syntheses employing protective groups enable sequential functionalization of the phenolic ring.

Acetyl Protection-Deprotection Sequences

In the synthesis of panicein A2, researchers protected phenolic hydroxyl groups as acetates before performing alkylation and coupling reactions. For this compound, a potential route might involve:

- Acetylation of 2,5,6-trimethylphenol to protect the hydroxyl group.

- Regioselective methoxylation at position 3 using iodomethane and a silver oxide catalyst.

- Acidic or basic deprotection to yield the target compound.

Comparative Analysis of Methodologies

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-methoxy-2,5,6-trimethylphenol, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves alkylation of phenol derivatives using methanol under controlled conditions. Zeolite catalysts (e.g., H-beta or MCM-22) in fixed-bed reactors at 300–460°C enhance methylation efficiency by promoting regioselective substitution. Solid acid catalysts (e.g., sulfonic acid-functionalized silica) can improve selectivity for the 2,5,6-trimethyl isomer. Reaction parameters such as temperature, pressure, and catalyst loading must be systematically optimized using Design of Experiments (DoE) approaches to minimize byproducts like 2,4,5-trimethyl isomers .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns and methoxy group placement. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 280 nm) quantifies purity, while Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile impurities. Differential Scanning Calorimetry (DSC) determines melting points (e.g., 105–112°C), and X-ray crystallography resolves crystal structure ambiguities .

Q. How does the electronic and steric environment of this compound influence its reactivity in electrophilic substitutions?

- Methodology : The methoxy group activates the aromatic ring via electron donation, directing electrophiles to ortho/para positions. However, steric hindrance from the 2,5,6-trimethyl substituents restricts reactivity at adjacent sites. Computational modeling (e.g., DFT calculations) predicts regioselectivity, validated experimentally using halogenation (e.g., Br₂ in CCl₄) or nitration (HNO₃/H₂SO₄) followed by HPLC analysis .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported catalytic efficiencies for synthesizing this compound?

- Methodology : Contradictions often arise from differences in catalyst activation (e.g., calcination temperature) or solvent systems. Comparative studies using identical reaction setups (e.g., fixed-bed reactors, 1:3 phenol:methanol ratio) and characterization of catalyst acidity (via NH₃-TPD) can isolate key variables. Kinetic studies (e.g., Arrhenius plots) further elucidate rate-limiting steps .

Q. How can electrochemical sensors be tailored for detecting this compound in biological matrices?

- Methodology : Carbon paste electrodes (CPEs) modified with Mo(VI)-Schiff base complexes and surfactants (e.g., 2% octanaminium bromide) enhance sensitivity. Differential Pulse Voltammetry (DPV) at pH 5.0 resolves oxidation peaks (e.g., 0.4–2.0 mM linear range). Interference testing with 100-fold excess of ions (K⁺, Ca²⁺) and biomolecules (glucose, adrenaline) ensures specificity. Recovery rates in serum (R.S.D. <3.7%) validate robustness .

Q. What in vitro assays are optimal for evaluating the antioxidant and antimicrobial potential of this compound?

- Methodology :

- Antioxidant Activity : DPPH radical scavenging (IC₅₀ determination) and FRAP assays, with ascorbic acid as a positive control.

- Antimicrobial Testing : Broth microdilution (MIC/MBC against S. aureus, E. coli) and time-kill assays. Include cytotoxicity controls (e.g., MTT assay on HEK293 cells) to differentiate bioactivity from nonspecific toxicity .

Q. How do structural isomers (e.g., 2,4,5-trimethyl vs. 2,5,6-trimethyl) affect the compound’s physicochemical and biological properties?

- Methodology : Isomer separation via preparative HPLC or crystallization. Compare logP (octanol-water partitioning), solubility, and thermal stability (TGA/DSC). Biological assays (e.g., enzyme inhibition kinetics) reveal isomer-specific interactions with targets like cyclooxygenase-2 (COX-2) or cytochrome P450 .

Data Analysis and Validation

Q. What statistical approaches address batch-to-batch variability in this compound synthesis?

- Methodology : Multivariate analysis (e.g., PCA or PLS regression) identifies critical process parameters (CPPs). Quality-by-Design (QbD) frameworks with control charts (e.g., X-bar/R) monitor purity (≥98%) and yield (≥85%) across batches. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways .

Q. How can computational tools predict the environmental fate of this compound?

- Methodology : QSAR models estimate biodegradability (e.g., BIOWIN) and ecotoxicity (ECOSAR). Molecular docking predicts binding to soil organic matter or aquatic receptors. Experimental validation includes OECD 301F biodegradation tests and Daphnia magna acute toxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.